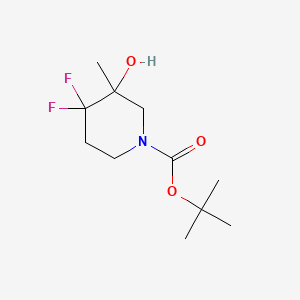
Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a piperidine ring, which is substituted with tert-butyl, difluoro, hydroxy, and methyl groups, making it a versatile molecule in synthetic chemistry .
Métodos De Preparación
The synthesis of tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate and difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the compound to form a secondary amine.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The difluoro groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: This compound has a similar structure but differs in the position of the difluoro and hydroxy groups, which can affect its reactivity and applications.
3,5-Di-tert-butyl-4-hydroxytoluene: Although structurally different, this compound shares some functional groups and is used in similar applications, such as in the production of antioxidants.
4-tert-Butylphenol: This compound is used in polymer science and has different applications compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propiedades
Fórmula molecular |
C11H19F2NO3 |
|---|---|
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
tert-butyl 4,4-difluoro-3-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)14-6-5-11(12,13)10(4,16)7-14/h16H,5-7H2,1-4H3 |
Clave InChI |
QDPHVZHKKZYQFC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCC1(F)F)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one](/img/structure/B12452473.png)
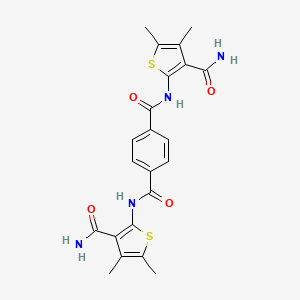

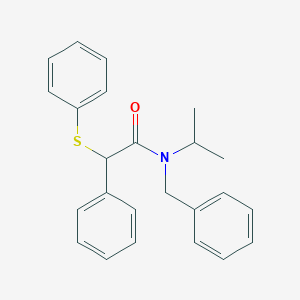
![4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide](/img/structure/B12452490.png)
![1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12452499.png)
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
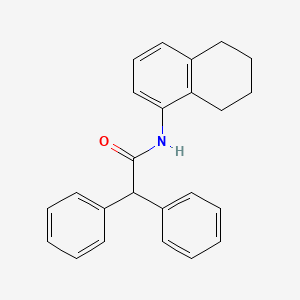

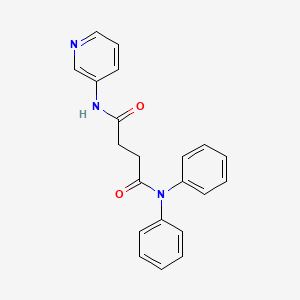
![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)
